Linagliptin-d4

Description

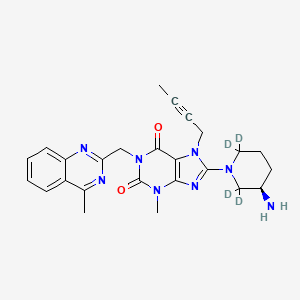

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H28N8O2 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

8-[(3R)-3-amino-2,2,6,6-tetradeuteriopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |

InChI |

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1/i12D2,14D2 |

InChI Key |

LTXREWYXXSTFRX-JQABUVPCSA-N |

Isomeric SMILES |

[2H]C1(CC[C@H](C(N1C2=NC3=C(N2CC#CC)C(=O)N(C(=O)N3C)CC4=NC5=CC=CC=C5C(=N4)C)([2H])[2H])N)[2H] |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Analysis of Linagliptin-d4

This guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and biological signaling pathways associated with Linagliptin-d4, a deuterated isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure of this compound

This compound is a stable, isotopically labeled form of Linagliptin, where four hydrogen atoms have been replaced by deuterium. This labeling is strategically placed on the aminopiperidinyl moiety of the molecule.

IUPAC Name: (R)-8-(3-Aminopiperidin-1-yl-2,2,6,6-d4)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.[1]

Chemical Formula: C₂₅H₂₄D₄N₈O₂[1]

Molecular Weight: 476.57 g/mol [1]

CAS Number: 2140263-92-7[1]

The core structure of Linagliptin consists of a xanthine derivative linked to a quinazoline moiety and a butynyl group. The pharmacologically active portion includes an aminopiperidine ring, which is the site of deuteration in this compound. The "(R)" designation indicates the stereochemistry at the 3-position of the piperidine ring.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated (R)-3-aminopiperidine intermediate, followed by its coupling with the xanthine core of the molecule. While a specific detailed protocol for the deuterated compound is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Linagliptin and methods for preparing deuterated piperidines.

Experimental Protocol: Synthesis of 2,2,6,6-tetradeuterio-(R)-3-aminopiperidine

A potential route for the synthesis of the deuterated intermediate involves the reduction of a suitable piperidone precursor with a deuterium source.

Materials:

-

(R)-3-amino-piperidine-2,6-dione

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) in diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), suspend (R)-3-amino-piperidine-2,6-dione in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of LiAlD₄ in anhydrous THF to the cooled suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude deuterated aminopiperidine.

-

The crude product can be purified by distillation or by conversion to its hydrochloride salt by treatment with HCl in diethyl ether, followed by recrystallization.

Experimental Protocol: Synthesis of this compound

This final step involves the coupling of the deuterated aminopiperidine with the brominated xanthine precursor.

Materials:

-

8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione

-

2,2,6,6-tetradeuterio-(R)-3-aminopiperidine

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve the brominated xanthine precursor in DMF.

-

Add 2,2,6,6-tetradeuterio-(R)-3-aminopiperidine and DIPEA to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization of this compound

The structural identity and purity of this compound are confirmed using a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₂₄D₄N₈O₂ | [1] |

| Molecular Weight | 476.57 | [1] |

| Precursor Ion (m/z) [M+H]⁺ | 477.5 | |

| Product Ion (m/z) | 424.3 | |

| ¹H NMR (Linagliptin, DMSO-d₆, 400 MHz) δ (ppm) | 8.23-8.27 (d, 1H), 7.88-7.94 (t, 1H), 7.79-7.83 (d, 1H), 7.65-7.70 (t, 1H), 5.32 (s, 3H), 4.88-4.91 (d, 2H), 3.35-3.36 (m, 6H), 2.80-2.90 (m, 6H), 1.75-1.79 (s, 6H) | [2] |

Note on NMR Data: The provided ¹H NMR data is for the non-deuterated Linagliptin. For this compound, the signals corresponding to the protons at positions 2, 2, 6, and 6 of the piperidine ring would be absent. The integration of the remaining piperidine protons would also be reduced accordingly.

Experimental Protocol: LC-MS/MS Analysis

This compound is commonly used as an internal standard for the quantification of Linagliptin in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Linagliptin: m/z 473.3 → 420.1

-

This compound: m/z 477.5 → 424.3

-

-

Source Temperature: 500 °C

-

Ion Spray Voltage: 5500 V

Biological Signaling Pathways

Linagliptin, as a DPP-4 inhibitor, exerts its effects by preventing the degradation of incretin hormones, which in turn modulate insulin and glucagon secretion. Beyond this primary mechanism, studies have shown that Linagliptin can influence intracellular signaling pathways, notably the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Caption: The Akt/mTOR signaling pathway modulated by Linagliptin.

Experimental Protocol: Western Blot Analysis of Akt/mTOR Pathway

To investigate the effect of Linagliptin on the Akt/mTOR pathway, the phosphorylation status of key proteins such as Akt and mTOR can be assessed by Western blotting.

Materials:

-

Cell line of interest (e.g., endothelial cells, podocytes)

-

Cell culture medium and supplements

-

Linagliptin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-phospho-mTOR (Ser2448)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of Linagliptin or vehicle control for a specified duration. In some experimental setups, cells might be co-treated with a stimulant like high glucose to mimic disease conditions.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4 °C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4 °C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Linagliptin treatment. The membrane can be stripped and re-probed with antibodies against the total proteins (e.g., anti-Akt, anti-mTOR).

-

References

Linagliptin-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Linagliptin-d4. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes mandatory visualizations to illustrate relevant biological pathways and analytical workflows.

Core Physical and Chemical Properties

This compound is the deuterated analog of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[2][3]

Identity and Structure

| Property | Value | Reference |

| IUPAC Name | 8-[(3R)-3-amino-2,2,6,6-tetradeuteriopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | [4] |

| Synonyms | BI 1356-d4, ONDERO-d4 | [5] |

| CAS Number | 2140263-92-7 | [5] |

| Molecular Formula | C₂₅H₂₄D₄N₈O₂ | [6] |

| Appearance | Off-white to light yellow solid | [7] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 476.57 g/mol | [6] |

| Monoisotopic Mass | 476.25862915 Da | [4] |

| Melting Point | 202 - 205 °C (for non-deuterated Linagliptin) | [8] |

| Solubility | DMSO: 25 mg/mL (52.46 mM) | [9] |

| Storage Temperature | 2-8°C (Refrigerator) | [10] |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods. Below are detailed protocols for its analysis using liquid chromatography coupled with mass spectrometry, a common application.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis

This method is designed for the quantification of Linagliptin in human plasma, using this compound as an internal standard.[11]

Sample Preparation (Liquid-Liquid Extraction):

-

To 300 µL of human plasma, add 50 µL of this compound internal standard working solution.

-

Vortex the mixture.

-

Add 0.4 mL of an extraction buffer (10% v/v ammonia solution in water).

-

Proceed with liquid-liquid extraction.

Chromatographic Conditions:

-

Instrument: UHPLC system coupled to a tandem mass spectrometer.

-

Column: Gemini C18 (100 mm × 4.6 mm, 3 µm).[11]

-

Mobile Phase: 10 mM ammonium formate and methanol (20:80 v/v).[11]

-

Flow Rate: 0.5 mL/min.[11]

-

Elution Mode: Isocratic.[11]

-

Run Time: 3.5 minutes.[11]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Ion Mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Precursor to Product Ion Transitions:

-

Linagliptin: m/z 473.3 → 420.1

-

This compound: m/z 477.5 → 424.3[11]

-

-

Ion Source Temperature: 500°C.

-

Spray Voltage: 5500 V.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of Linagliptin in pharmaceutical dosage forms. While this protocol is for the non-deuterated form, this compound would exhibit very similar chromatographic behavior.

Sample Preparation:

-

Prepare a standard stock solution of Linagliptin in methanol.

-

Further dilute with the mobile phase to achieve the desired concentrations for the calibration curve.

Chromatographic Conditions:

-

Instrument: RP-HPLC system with a UV detector.

-

Column: Symmetry Chromosil C18 (250 x 4.6mm, 5µm).[12]

-

Mobile Phase: Acetonitrile: Water: Methanol (25:50:25 v/v/v).[12]

-

Flow Rate: 1.0 ml/min.[12]

-

Detection Wavelength: 238 nm.[12]

-

Injection Volume: 20 µL.[12]

Signaling Pathway and Analytical Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the mechanism of action of Linagliptin and a typical analytical workflow where this compound is used.

Caption: Mechanism of action of Linagliptin as a DPP-4 inhibitor.

Caption: Typical analytical workflow using this compound.

References

- 1. globalrph.com [globalrph.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C25H28N8O2 | CID 119057561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sussex-research.com [sussex-research.com]

- 6. clearsynth.com [clearsynth.com]

- 7. CAS: 2140263-92-7 | CymitQuimica [cymitquimica.com]

- 8. seer.ufrgs.br [seer.ufrgs.br]

- 9. glpbio.com [glpbio.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Linagliptin-d4: A Comprehensive Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This technical guide provides an in-depth overview of Linagliptin-d4, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications in bioanalytical methods.

Chemical and Physical Data

This compound, also known as BI 1356-d4, is a stable isotope-labeled version of Linagliptin.[1] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2140263-92-7 | [1][2][3][4][5] |

| Molecular Formula | C₂₅H₂₄D₄N₈O₂ | [4][6][7] |

| Molecular Weight | 476.57 g/mol | [6][7] |

| Purity | ≥98% | [3] |

| Isotopic Enrichment | >95% | [4] |

| Appearance | Form and color not consistently reported | [3] |

| Solubility | Soluble in DMSO (25 mg/mL with heating) | [6] |

| Storage | Store at -20°C for long-term storage. | [6] |

Synthesis Overview

The synthesis of this compound follows the general synthetic routes established for Linagliptin, with the introduction of deuterium atoms at the piperidine ring. A common synthetic pathway for Linagliptin involves the reaction of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine. For this compound, a deuterated (R)-3-aminopiperidine building block is utilized.

A general, multi-step synthesis of Linagliptin is outlined below. The specific introduction of deuterium would occur during the synthesis of the piperidine moiety.

General Synthetic Workflow for Linagliptin

Caption: General synthetic scheme for Linagliptin.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods, particularly for the quantification of Linagliptin in biological matrices like human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Linagliptin in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is adapted from a high-throughput method for the quantification of Linagliptin in human plasma.

3.1.1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 300 µL of human plasma, add 50 µL of this compound internal standard working solution.

-

Vortex the mixture.

-

Add 0.4 mL of an extraction buffer (e.g., 10% v/v ammonia solution in water).

-

Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Strata™ X).

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.1.2. Chromatographic Conditions

-

LC System: Agilent 1100 HPLC System or equivalent.

-

Column: Phenyl hexyl, 100 Å, 100 x 4.6 mm, 2.6 µm.

-

Mobile Phase: Isocratic elution with 10mM Ammonium formate buffer (pH 6.5) and Methanol (15:85 v/v).[4]

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

3.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole instrument.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Linagliptin: m/z 473.54 → 157.6

-

This compound (Internal Standard): Specific transition to be determined based on the deuteration pattern, expected to be m/z 477.5 → corresponding fragment.

-

-

Ion Spray Voltage: 5500 V.

-

Drying Gas Temperature: 500°C.

Experimental Workflow

Caption: Workflow for sample preparation and analysis.

Signaling Pathways of Linagliptin

Linagliptin, as a DPP-4 inhibitor, exerts its primary effect by preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to a cascade of downstream signaling events that are beneficial for glycemic control and may have other pleiotropic effects.

Linagliptin's Effect on the Insulin Signaling Pathway

Linagliptin has been shown to enhance insulin signaling in podocytes, potentially offering protective effects in diabetic kidney disease. It improves the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Akt, which is often inhibited in high-glucose conditions.[2]

Caption: Linagliptin enhances IRS1/Akt signaling.

Involvement in the IGF/Akt/mTOR Pathway

In the context of fibrosis, Linagliptin has been demonstrated to inhibit the transdifferentiation of fibroblasts into myofibroblasts by attenuating the IGF/Akt/mTOR signaling pathway.[1]

Caption: Linagliptin's inhibitory effect on the IGF/Akt/mTOR pathway.

Conclusion

This compound is an essential tool for the accurate quantification of Linagliptin in preclinical and clinical research. Its well-defined physicochemical properties and established use in robust bioanalytical methods make it a valuable resource for drug metabolism, pharmacokinetic, and bioequivalence studies. The understanding of Linagliptin's molecular mechanisms, including its influence on key signaling pathways, continues to expand, highlighting its therapeutic potential beyond glycemic control.

References

- 1. Linagliptin inhibits high glucose-induced transdifferentiation of hypertrophic scar-derived fibroblasts to myofibroblasts via IGF/Akt/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linagliptin affects IRS1/Akt signaling and prevents high glucose-induced apoptosis in podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPP-4 Inhibitor Linagliptin is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. Linagliptin Has Wide-Ranging Anti-Inflammatory Points of Action in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of Linagliptin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Linagliptin-d4, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin. This document details the mechanism of action, a plausible synthetic pathway for the deuterated intermediate, the final coupling reaction, and methods for purification and analysis, supported by experimental protocols and quantitative data.

Mechanism of Action of Linagliptin

Linagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, Linagliptin increases the circulating levels of active incretins.[1][2][3] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control in patients with type 2 diabetes.[1][3][4]

Caption: Mechanism of action of Linagliptin as a DPP-4 inhibitor.

Synthesis of this compound

The synthesis of this compound can be approached by preparing a deuterated (R)-3-aminopiperidine intermediate and coupling it with a pre-synthesized xanthine derivative. The overall synthetic workflow is depicted below.

References

A Technical Guide to Linagliptin-d4: Molecular Properties and Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Linagliptin-d4, a deuterated isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin. It also details a standard bioanalytical protocol for the quantification of Linagliptin in biological matrices, a critical process in pharmacokinetic and bioequivalence studies, where this compound serves as an indispensable internal standard.

Core Molecular Data

The incorporation of four deuterium atoms into the Linagliptin structure results in a stable, isotopically-labeled compound with a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry-based assays. The key molecular data for Linagliptin and its deuterated form are summarized below for direct comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Linagliptin | C₂₅H₂₈N₈O₂[1][2][3][4][5] | 472.54[4] |

| This compound | C₂₅H₂₄D₄N₈O₂ [6][7][8] | 476.58 [6] |

Experimental Protocol: Bioanalytical Quantification of Linagliptin using LC-MS/MS

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Linagliptin in human plasma, employing this compound as an internal standard.[1][6][7]

Sample Preparation

-

Objective: To extract Linagliptin and the internal standard (this compound) from the biological matrix (human plasma) and remove interfering substances.

-

Methodology: A common and effective method is liquid-liquid extraction.

-

Aliquot 300 µL of human plasma into a clean microcentrifuge tube.

-

Add a precise amount of this compound solution (the internal standard).

-

Vortex the mixture briefly to ensure homogeneity.

-

Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex vigorously for several minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifuge at high speed to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

-

Liquid Chromatography

-

Objective: To chromatographically separate Linagliptin and this compound from other components in the prepared sample.

-

Typical Parameters:

-

Column: A C18 reverse-phase column is frequently used (e.g., Waters X-Bridge, C18, 5µm, 4.6×50 mm).[8]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or 10mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[1][8] A typical ratio might be 10:90 (v/v) aqueous to organic.[8]

-

Flow Rate: A flow rate of 0.6 mL/min is often used.[8]

-

Column Temperature: Maintained at a constant ambient or slightly elevated temperature to ensure reproducible retention times.

-

Tandem Mass Spectrometry

-

Objective: To detect and quantify Linagliptin and this compound with high specificity and sensitivity.

-

Typical Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8] This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

-

Linagliptin Transition: m/z 473.3 → 364.2[3]

-

This compound Transition: The precursor ion will be approximately m/z 477.3, reflecting the mass increase from the four deuterium atoms. The product ion may be the same or different depending on the fragmentation pattern.

-

-

Data Analysis: The concentration of Linagliptin in the original plasma sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a standard curve prepared with known concentrations of Linagliptin.

-

Visualization of the Bioanalytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Linagliptin in human plasma using this compound as an internal standard.

Caption: Bioanalytical workflow for Linagliptin quantification.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. payeshdarou.ir [payeshdarou.ir]

- 8. ijbio.com [ijbio.com]

Isotopic Purity of Commercially Available Linagliptin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Linagliptin-d4. Deuterated standards like this compound are critical for the accurate quantification of Linagliptin in biological matrices during pharmacokinetic and metabolic studies. This document outlines the available data on isotopic purity from commercial suppliers, details the experimental protocols for its determination, and illustrates the relevant biological pathway and analytical workflow.

Data on Isotopic Purity

The isotopic purity of commercially available this compound is a critical parameter for its use as an internal standard in quantitative bioanalysis. While specific batch-to-batch values are proprietary and provided on the Certificate of Analysis (CoA) by the manufacturer upon purchase, publicly available data and product specifications offer a general overview of the expected purity. Suppliers typically guarantee a high level of deuterium incorporation and chemical purity.

Below is a summary of available quantitative data for this compound from various commercial sources. Researchers should always refer to the lot-specific CoA for precise figures.

| Supplier/Source | Isotopic Purity/Enrichment | Chemical Purity (by HPLC) | Notes |

| Sussex Research | >95% Isotopic Enrichment[1] | Not specified | - |

| Clearsynth Labs Ltd. | 98.39%[2] | ≥90%[3] | As used in a published bioanalytical method. |

| Simson Pharma | CoA Provided | CoA Provided | Specific values are lot-dependent. |

| Clearsynth | CoA Provided[3] | CoA Provided | Specific values are lot-dependent. |

| Veeprho | CoA Provided | CoA Provided | Specific values are lot-dependent. |

| MedChemExpress | Not specified | Not specified | Labeled as a deuterium-labeled Linagliptin. |

| Pharmaffiliates | CoA Provided | CoA Provided | Specific values are lot-dependent. |

| Chemicea | Custom Synthesis | Custom Synthesis | Purity specifications determined by the client. |

Note: Isotopic purity refers to the percentage of the deuterated molecule relative to all isotopic variants of that molecule. Chemical purity, typically determined by HPLC, refers to the percentage of the specified compound (in this case, this compound) relative to all chemical entities in the sample.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and calculate the percentage of the d4 isotopologue.

Methodology: Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is a preferred method.

Instrumentation:

-

UHPLC or HPLC system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for MS analysis (e.g., 1 µg/mL).

-

-

Chromatographic Separation (Optional but Recommended):

-

A chromatographic step is used to separate the analyte from any potential impurities.

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan in high-resolution mode (resolution > 60,000).

-

Scan Range: m/z 470-485 to cover the expected isotopic cluster of this compound.

-

Precursor Ions: The expected monoisotopic mass for the protonated molecule [M+H]⁺ of Linagliptin is ~473.28 Da, and for this compound is ~477.30 Da. The observed precursor to product ion mass transition for Linagliptin is m/z 473.3 → 420.1, and for this compound is m/z 477.5 → 424.3.

-

Data Acquisition: Acquire the full scan mass spectrum of the eluting peak corresponding to this compound.

-

-

Data Analysis:

-

Extract the mass spectrum for the this compound peak.

-

Identify and integrate the peak areas for the different isotopologues (d0, d1, d2, d3, d4, etc.).

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = (Area of d4 peak / Sum of areas of all isotopic peaks) x 100

-

-

Confirmation of Deuterium Labeling Position by NMR Spectroscopy

Objective: To confirm the position of the deuterium atoms and to obtain a relative measure of isotopic enrichment.

Methodology: ¹H (Proton) and ²H (Deuterium) NMR spectroscopy.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The concentration should be sufficient for good signal-to-noise, typically 5-10 mg in 0.5-0.7 mL of solvent.

-

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Compare the spectrum of this compound with that of an authentic, non-deuterated Linagliptin standard.

-

The signals corresponding to the protons that have been replaced by deuterium will be significantly reduced or absent in the ¹H spectrum of this compound. The positions of deuterium incorporation in this compound are on the piperidine ring.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

This spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms.

-

The presence of signals at the expected positions confirms the successful deuteration at the intended sites.

-

-

Data Analysis:

-

By comparing the integrals of the residual proton signals at the deuterated positions with the integrals of non-deuterated positions in the ¹H NMR spectrum, a relative isotopic enrichment can be estimated.

-

Visualizations

Linagliptin Signaling Pathway

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting DPP-4, it prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner.

Caption: Mechanism of action of Linagliptin as a DPP-4 inhibitor.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound isotopic purity.

Caption: Workflow for determining the isotopic purity of this compound.

References

Linagliptin-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Linagliptin-d4. The data and protocols presented herein are essential for ensuring the integrity of the compound when used as an internal standard in analytical and pharmacokinetic research. While specific, in-depth stability studies on this compound are not extensively published, this guide synthesizes available data for this compound and draws upon robust stability-indicating methodologies and forced degradation studies conducted on the parent compound, Linagliptin. The principles of these studies are directly applicable to its deuterated analogue.

Overview of this compound

This compound is a deuterium-labeled version of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] It is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of Linagliptin in biological samples.[3][4] The stability of the deuterium label is critical for its function as a reliable internal standard. Generally, deuterium labels are positioned on non-exchangeable sites to prevent loss or replacement with protons from solvents or biological matrices.

Recommended Storage Conditions

Proper storage is paramount to maintain the chemical integrity of this compound. The following tables summarize the recommended storage conditions for both the solid compound and solutions.

Table 1: Storage Conditions for Solid this compound

| Condition | Temperature | Duration | Packaging |

| Long-term | 2-8°C | As per manufacturer's expiry | Tightly sealed, light-resistant container |

| Long-term | -20°C | As per manufacturer's expiry | Tightly sealed, light-resistant container |

| Shipping | Ambient | Short-term | Standard packaging |

Data sourced from various supplier datasheets.[3][5][6]

Table 2: Storage Conditions for this compound Stock Solutions

| Storage Temperature | Recommended Solvent | Concentration | Duration | Notes |

| -20°C | DMSO | Up to 25 mg/mL | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |

| -80°C | DMSO | Up to 25 mg/mL | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |

To enhance solubility in DMSO, warming the solution to 37°C and using an ultrasonic bath may be employed.[2][7]

Stability Profile and Forced Degradation Studies

Table 3: Summary of Linagliptin Forced Degradation Studies

| Stress Condition | Reagent and Conditions | Observed Degradation | Reference |

| Acid Hydrolysis | 1 M HCl, 60°C, 24 hours | ~16.42% degradation with two major degradation products. | [4] |

| 1 M HCl, boiling water bath, 1 hour | Significant degradation. | [1] | |

| Base Hydrolysis | 0.1 M NaOH, boiling water bath, 1 hour | Mild degradation. | [10] |

| 0.5 N NaOH, room temperature | Mild degradation (~0.25%). | [10] | |

| Oxidative | 10% H₂O₂, 80°C, 1 hour | Significant degradation. | [1] |

| 3% H₂O₂, room temperature | Significant degradation (~39.22%). | [5] | |

| Thermal (Dry Heat) | 10 mg powder, specific temperature and duration | No significant degradation observed. | [1] |

| Thermal (Wet Heat) | Methanol, 100°C, 1 hour | Extensive degradation. | [11] |

| Photolytic | Daylight (72 hours) or UV light (254 nm, 4 hours) | No significant degradation observed. | [1] |

These studies indicate that Linagliptin is most susceptible to degradation under acidic, oxidative, and wet heat conditions.[4][12]

Experimental Protocols for Forced Degradation

The following are detailed methodologies adapted from published stability-indicating assays for Linagliptin, which can be applied to assess the stability of this compound.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[1]

-

Working Solution: Dilute the stock solution with an appropriate diluent (e.g., methanol:water:0.05 M HCl, 45:55:5) to a final concentration of 50 µg/mL for analysis.[1]

Forced Degradation Procedures

-

Acid Degradation:

-

To 0.5 mL of the 1 mg/mL stock solution, add 3 mL of 1 M HCl.

-

Heat the mixture in a boiling water bath for 1 hour.

-

Cool the solution and neutralize it with an equivalent volume and concentration of NaOH.

-

Dilute to a final concentration of 50 µg/mL with the diluent before injection into the HPLC system.[1]

-

-

Base Degradation:

-

To 0.5 mL of the 1 mg/mL stock solution, add 3 mL of 0.1 M NaOH.

-

Heat the mixture in a boiling water bath for 1 hour.

-

Cool the solution and neutralize it with an equivalent volume and concentration of HCl.

-

Dilute to a final concentration of 50 µg/mL with the diluent.[1]

-

-

Oxidative Degradation:

-

To 0.5 mL of the 1 mg/mL stock solution, add 3 mL of 10% (v/v) hydrogen peroxide.

-

Heat the mixture in a thermostated water bath at 80°C for 1 hour.

-

Cool the solution and dilute to a final concentration of 50 µg/mL with the diluent.[1]

-

-

Thermal Degradation (Dry Heat):

-

Place 10 mg of solid this compound powder in a petri dish.

-

Expose to a specific high temperature (e.g., 80°C) for a defined period.

-

After exposure, dissolve the powder to prepare a 50 µg/mL solution for analysis.

-

-

Photostability:

-

Prepare two 1 mg/mL solutions of this compound.

-

Expose one solution to daylight for 72 hours and the other to UV light (254 nm) for 4 hours.

-

Keep control samples protected from light under the same conditions.

-

Dilute the exposed and control samples to 50 µg/mL for analysis.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting forced degradation studies on this compound.

Caption: General workflow for forced degradation studies of this compound.

Conclusion

This compound is a stable molecule when stored under the recommended conditions. For the solid form, storage at 2-8°C or -20°C in a tightly sealed, light-resistant container is advised. Stock solutions in DMSO are stable for up to one month at -20°C and up to six months at -80°C. Based on studies of the parent compound, this compound is expected to be most susceptible to degradation under strong acidic, oxidative, and high-temperature aqueous conditions. Researchers should exercise caution to avoid these conditions during sample preparation and analysis to ensure the integrity of this compound as an internal standard. The provided experimental protocols serve as a robust framework for any in-house stability assessments.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. Stability Indicating Assay Method of Metformin, Linagliptin and Empagliflozinin Pharmaceutical Dosage Form by HPLC Method [ejchem.journals.ekb.eg]

- 7. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjpr.net [wjpr.net]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. identification-and-structural-characterization-of-degradation-products-of-linagliptin-by-mass-spectrometry-techniques - Ask this paper | Bohrium [bohrium.com]

Linagliptin's Mechanism of Action as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linagliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1] Chemically derived from a xanthine backbone, linagliptin presents a distinct pharmacological profile characterized by high target affinity, a long duration of action, and a unique, predominantly non-renal route of elimination.[2][3] This guide provides an in-depth technical overview of linagliptin's mechanism of action, from its molecular interaction with the DPP-4 enzyme to its physiological effects on glucose homeostasis. It includes summaries of key quantitative data, detailed experimental methodologies, and visualizations of critical pathways and workflows.

Biochemical Mechanism of Action: Interaction with the DPP-4 Enzyme

The primary mechanism of action of linagliptin is the competitive and reversible inhibition of the enzyme DPP-4.[2] DPP-4 is a serine exopeptidase that is widely expressed on the surface of various cells and is also found in a soluble, circulating form in plasma. Its key role in glucose metabolism is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][5]

Binding Kinetics and Thermodynamics

Linagliptin binds with high affinity to the active site of the DPP-4 enzyme. Structural studies from X-ray crystallography reveal that linagliptin interacts with multiple subsites within the enzyme's catalytic domain, including the S1, S2, S1', and S2' subsites.[6] This extensive interaction contributes to its high potency.

The binding process is characterized by a rapid association rate and a notably slow dissociation rate (koff), which is approximately 10-fold slower than that of vildagliptin.[7] This slow dissociation from the enzyme-inhibitor complex results in a sustained duration of DPP-4 inhibition.[2][7] Studies using surface plasmon resonance and isothermal titration calorimetry have shown that the binding of linagliptin to DPP-4 is a rapid, electrostatically driven process that is predominantly enthalpy-dominated, indicative of strong ionic interactions and hydrogen bonds.[8]

Potency and Selectivity

Linagliptin is one of the most potent DPP-4 inhibitors.[2] Its efficacy is a result of its high affinity for the target enzyme. Furthermore, its molecular structure confers a high degree of selectivity for DPP-4 over other related proteases, minimizing the potential for off-target effects.

In Vitro Potency

The potency of DPP-4 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). Linagliptin exhibits a mean IC50 value of approximately 1 nM.[2][7][9]

| Compound | DPP-4 Inhibition IC50 (nM) |

| Linagliptin | 1 [2][7][10] |

| Sitagliptin | 19[2][10] |

| Alogliptin | 24[7] |

| Saxagliptin | 50[2][10] |

| Vildagliptin | 62[2][7] |

| Table 1: Comparative in vitro potency of various DPP-4 inhibitors. |

Selectivity Profile

High selectivity is crucial to avoid the inhibition of other dipeptidyl peptidases, such as DPP-8 and DPP-9, as their inhibition has been associated with adverse effects in preclinical studies. Linagliptin demonstrates a superior selectivity profile.[2][7][10]

| Enzyme | Selectivity Ratio (IC50 for Enzyme / IC50 for DPP-4) |

| DPP-8 | >40,000-fold[2][10] |

| DPP-9 | >10,000-fold[2][7] |

| Fibroblast Activating Protein (FAP) | ~90-fold[7][9] |

| Other Proteases (e.g., Trypsin, Plasmin) | >10,000-fold[7] |

| Table 2: Selectivity of Linagliptin for DPP-4 over other related enzymes. |

Physiological Consequences of DPP-4 Inhibition

By inhibiting DPP-4, linagliptin prevents the degradation of incretin hormones, thereby increasing the plasma concentrations of their active forms.[4] This enhancement of the incretin system is the cornerstone of linagliptin's glucose-lowering effects. Treatment with linagliptin leads to a two- to three-fold increase in the levels of active GLP-1 and GIP.[2][11]

The Incretin Effect Amplification

-

Stimulation of Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells. This action is glucose-dependent, meaning insulin release is stimulated primarily when blood glucose levels are elevated, which significantly reduces the risk of hypoglycemia.[1][2]

-

Suppression of Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, particularly in the postprandial state when glucose levels are high.[5][12] This reduces hepatic glucose production, contributing to lower overall blood glucose levels.[12]

Pharmacokinetics and Pharmacodynamics

Linagliptin possesses a unique pharmacokinetic profile that distinguishes it from other DPP-4 inhibitors.

Pharmacokinetics

Linagliptin exhibits non-linear pharmacokinetics, which is attributed to its high-affinity, saturable binding to its target, DPP-4, in both plasma and tissues.[13][14] This target-mediated drug disposition influences its distribution and clearance. A key characteristic is its primary elimination via the enterohepatic system, with only about 5% of an oral dose excreted in the urine at steady state.[7][13] This allows for the use of linagliptin without dose adjustment in patients with renal impairment.[2][7]

| Parameter | Value |

| Oral Bioavailability | ~30%[13][15] |

| Time to Cmax (Tmax) | ~1.5 hours[7] |

| Plasma Protein Binding | Concentration-dependent (99% at 1 nmol/L to 75% at >30 nmol/L)[13][15] |

| Volume of Distribution (Vd) | >1000 L[16] |

| Terminal Half-life (t1/2) | >100 hours[10][13] |

| Accumulation Half-life | ~10 hours[13][15] |

| Primary Route of Excretion | Feces (~85%)[16] |

| Renal Excretion | Minimal (~5%)[13] |

| Table 3: Key pharmacokinetic parameters of Linagliptin. |

Pharmacodynamics

A single daily oral dose of 5 mg linagliptin results in potent and sustained inhibition of plasma DPP-4 activity. At steady state, this dose achieves maximal DPP-4 inhibition of over 90%, with approximately 85% inhibition remaining 24 hours after administration.[2] This sustained inhibition ensures a continuous elevation of active incretin levels throughout the dosing interval, leading to improved glycemic control.[2][3]

Experimental Protocols

The characterization of linagliptin's mechanism of action relies on a suite of established in vitro and in vivo experimental procedures.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of linagliptin against the DPP-4 enzyme.

Methodology:

-

Reagents and Materials: Recombinant human DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [AMC]), assay buffer (e.g., Tris-HCl), linagliptin stock solution, and a multi-well plate reader capable of fluorescence detection.

-

Procedure: a. A dilution series of linagliptin is prepared in the assay buffer. b. The recombinant DPP-4 enzyme is pre-incubated with each concentration of linagliptin (and a vehicle control) in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells. d. The plate is incubated at a controlled temperature (e.g., 37°C). The DPP-4 enzyme cleaves the substrate, releasing the fluorescent AMC molecule. e. The fluorescence intensity is measured kinetically over time using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: The rate of reaction (increase in fluorescence per unit time) is calculated for each linagliptin concentration. The percentage of inhibition relative to the vehicle control is determined. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

References

- 1. Linagliptin: dpp-4 inhibition in the treatment of type 2 diabetes mellitus - MedCrave online [medcraveonline.com]

- 2. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linagliptin, a xanthine-based dipeptidyl peptidase-4 inhibitor with an unusual profile for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. brieflands.com [brieflands.com]

- 6. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linagliptin: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalrph.com [globalrph.com]

- 13. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Population Pharmacokinetics and Pharmacodynamics of Linagliptin in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Preclinical Research of Linagliptin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research involving Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The information presented herein is intended to serve as a foundational resource for professionals engaged in diabetes research and drug development.

Core Mechanism of Action

Linagliptin is a potent and selective inhibitor of the DPP-4 enzyme.[1] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, Linagliptin increases the circulating levels of active GLP-1 and GIP.[2] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, thereby improving glycemic control.[2][3]

In Vitro Studies

In vitro studies have been instrumental in characterizing the potency and selectivity of Linagliptin.

Data Presentation: In Vitro Potency and Selectivity

| Parameter | Value | Species/System | Reference |

| IC50 for DPP-4 | ~1 nM | Human | [4][5] |

| Alogliptin IC50 | 24 nM | Human | [4] |

| Sitagliptin IC50 | 19 nM | Human | [4][5] |

| Saxagliptin IC50 | 50 nM | Human | [4][5] |

| Vildagliptin IC50 | 62 nM | Human | [4][5] |

| Selectivity | |||

| vs. DPP-8 | >40,000-fold | Human | [6] |

| vs. DPP-9 | >10,000-fold | Human | [6] |

Experimental Protocols: DPP-4 Inhibition Assay

A common method to determine the in vitro potency of DPP-4 inhibitors is a continuous fluorescent assay.[7]

-

Principle: The assay measures the cleavage of a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme, which releases a fluorescent AMC group.[7]

-

Procedure:

-

Recombinant human DPP-4 enzyme is incubated with a concentration range of the inhibitor (e.g., Linagliptin).[7]

-

The substrate (Gly-Pro-AMC) is added to initiate the reaction.[7]

-

The fluorescence is measured over time using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7][8]

-

The rate of fluorescence increase is proportional to DPP-4 activity.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[7]

-

In Vivo Preclinical Models

Linagliptin has been extensively studied in various animal models of diabetes and its complications.

Glycemic Control in Rodent Models

Data Presentation: Efficacy in Animal Models of Type 2 Diabetes

| Animal Model | Treatment | Key Findings | Reference |

| Zucker Diabetic Fatty (ZDF) rats | Linagliptin (1 mg/kg, p.o.) for 3 days | Improved glucose tolerance, increased plasma active GLP-1 and insulin secretion. | [9][10] |

| High-fat diet/Streptozotocin-induced diabetic rats | Linagliptin (1, 3, 10 mg/kg, p.o.) for 4 weeks | Dose-dependent inhibition of plasma DPP-4 (59%, 78%, 87% respectively); dose-dependent decrease in HbA1c (0.8%, 0.9%, 1.0% respectively). | [11] |

| Non-obese diabetic (NOD) mice | Linagliptin (0.083 g/kg in chow) for 60 days | Reduced incidence of diabetes by almost 50%; preserved total islet and β-cell mass in non-diabetic mice. | [12][13] |

Experimental Protocols: In Vivo Efficacy Study in Diabetic Rats

-

Model: Male Zucker Diabetic Fatty (ZDF) rats are a common model for type 2 diabetes.

-

Procedure:

-

Animals are randomized into treatment groups (e.g., vehicle control, Linagliptin).

-

Linagliptin is administered orally (p.o.) once daily at a specified dose (e.g., 1 mg/kg) for a defined period (e.g., 3 days).[9][10]

-

Body weight and food intake are monitored regularly.

-

At the end of the treatment period, an oral glucose tolerance test (OGTT) or a sucrose/glucose tolerance test is performed after an overnight fast.[9][10]

-

Blood samples are collected at various time points to measure plasma glucose, active GLP-1, and insulin levels.[9][10]

-

Effects on Diabetic Complications

Preclinical studies have demonstrated that Linagliptin may have protective effects against various diabetic complications.[14]

-

Diabetic Retinopathy: In a streptozotocin (STZ)-induced diabetic rat model, Linagliptin treatment for 26 weeks reduced DPP-4 activity by 75% and increased active GLP-1 by over 12-fold.[15] This was associated with an over 80% reduction in acellular capillaries, particularly in the deep capillary layer.[15] Linagliptin also prevented the loss of pericytes and retinal ganglion cells.[16]

-

Cardiovascular Effects: In salt-sensitive hypertensive rats, Linagliptin (3 mg/kg/day) for 4 weeks lessened cardiac hypertrophy, reduced cardiac interstitial fibrosis, and decreased macrophage infiltration, independently of blood glucose and blood pressure changes.[17] It also reduced myocardial infarct size following ischemia/reperfusion injury in a rat model.[14] In high-fat diet-fed Apoe-/- mice, a model for atherosclerosis, linagliptin treatment (10 mg/kg/day) decreased the size of atherosclerotic lesions and increased the number of anti-inflammatory M2 macrophages in the aorta.[18]

Signaling Pathways and Cellular Mechanisms

The primary mechanism of Linagliptin is the potentiation of the incretin pathway.

Beyond its primary effects on glycemic control, Linagliptin has been shown to have direct effects on pancreatic β-cells and other cell types. In human isolated islets exposed to diabetogenic conditions (e.g., high glucose, palmitate, cytokines), Linagliptin restored β-cell function and survival.[19] This protective effect is mediated by the stabilization of GLP-1 secreted from the islets themselves.[19]

Experimental Workflow: Investigating β-Cell Protection

Pharmacokinetics

Preclinical pharmacokinetic studies have been crucial in defining the dosing regimen for Linagliptin.

Data Presentation: Pharmacokinetic Parameters in Rats

| Parameter | Value | Condition | Reference |

| Dose | 10 mg/kg, single oral dose | Wistar rats | [20][21] |

| Cmax | 927.5 ± 23.9 ng/mL | Wistar rats | [20][21] |

| AUC0-72 | 18,285.02 ± 605.76 ng·h/mL | Wistar rats | [20][21] |

| ED50 (DPP-4 Inhibition) | 0.3 mg/kg (7h post-dose) | Han Wistar rats | [11][22] |

| ED50 (DPP-4 Inhibition) | 0.9 mg/kg (24h post-dose) | Han Wistar rats | [11] |

These data highlight the prolonged pharmacodynamic effect of Linagliptin, with significant DPP-4 inhibition maintained 24 hours after administration.[11]

Conclusion

The preclinical data for Linagliptin demonstrate a potent and selective DPP-4 inhibitor with robust efficacy in various animal models of type 2 diabetes. Beyond its primary glucose-lowering effects, studies suggest protective roles in diabetic complications, including retinopathy and cardiovascular disease, through mechanisms that may extend beyond glycemic control.[14][23] The favorable pharmacokinetic profile, characterized by a long duration of action, supports a once-daily dosing regimen.[4][11] This comprehensive preclinical profile has provided a strong foundation for the successful clinical development and use of Linagliptin in the management of type 2 diabetes.

References

- 1. Linagliptin, a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Linagliptin? [synapse.patsnap.com]

- 3. Effects of Linagliptin on Pancreatic α Cells of Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linagliptin: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The DPP4 inhibitor linagliptin delays the onset of diabetes and preserves β-cell mass in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. The role of dipeptidylpeptidase-4 inhibitors in management of cardiovascular disease in diabetes; focus on linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diabetic Retinopathy: Beneficial Effects Shown in Experimental Model with Linagliptin [ahdbonline.com]

- 16. The DPP4 Inhibitor Linagliptin Protects from Experimental Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DPP-4 inhibitor linagliptin ameliorates cardiovascular injury in salt-sensitive hypertensive rats independently of blood glucose and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of inflammation-mediated DPP-4 expression by linagliptin increases M2 macrophages in atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Linagliptin: A thorough Characterization beyond Its Clinical Efficacy [frontiersin.org]

- 23. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Certificate of Analysis for Linagliptin-d4

Introduction: Linagliptin-d4 is the deuterium-labeled analog of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. As a stable isotope-labeled compound, this compound serves a critical role as an internal standard in bioanalytical and pharmacokinetic studies. Its use improves the accuracy and precision of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Linagliptin in biological matrices. This guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for this compound, aimed at researchers, scientists, and drug development professionals.

Product Identification and General Properties

A Certificate of Analysis begins with the unequivocal identification of the compound. This section includes its chemical name, structure, and key identifiers.

| Parameter | Specification |

| Product Name | This compound |

| IUPAC Name | (R)-8-(3-Aminopiperidin-1-yl-2,2,6,6-d4)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione |

| CAS Number | 2140263-92-7 |

| Molecular Formula | C₂₅H₂₄D₄N₈O₂ |

| Molecular Weight | 476.57 g/mol |

| Appearance | Pale Yellow Solid |

| Storage | Store at 2-8°C in a refrigerator for long-term storage |

| Intended Use | For use as an internal standard for the quantification of Linagliptin by GC- or LC-mass spectrometry |

Quality Control and Analytical Data

This core section of the CoA presents the quantitative results from various analytical tests performed to confirm the identity, purity, and quality of the material.

| Analytical Test | Methodology | Result |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98.0% |

| Identity Confirmation | Mass Spectrometry (MS) | Conforms to structure (Expected [M+H]⁺ at m/z ≈ 477.6) |

| Structural Confirmation | ¹H-NMR Spectroscopy | Conforms to structure |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥95% Deuterium incorporation |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of results in a research or quality control setting.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is assessed using a stability-indicating reversed-phase HPLC method. This technique separates the main compound from any process-related impurities or degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector.

-

Column: C18 or RP-8 analytical column (e.g., 100 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.1% Formic Acid in water) and an organic solvent (e.g., Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 299 nm.

-

Procedure: A solution of this compound is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile). This solution is injected into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Protocol 2: Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound, which verifies its identity and confirms the incorporation of the four deuterium atoms. It is often performed in conjunction with liquid chromatography (LC-MS/MS).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI mode is typically used.

-

Procedure: A dilute solution of the sample is infused into the mass spectrometer. The instrument is scanned for the protonated molecular ion ([M+H]⁺). For Linagliptin (C₂₅H₂₈N₈O₂), the expected monoisotopic mass is approximately 472.5 g/mol , leading to an [M+H]⁺ peak at m/z 473.25. For this compound (C₂₅H₂₄D₄N₈O₂), the expected mass is approximately 476.6 g/mol , resulting in an [M+H]⁺ peak around m/z 477.6. The isotopic distribution is analyzed to confirm the level of deuterium enrichment.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. For this compound, the ¹H-NMR spectrum is compared against the spectrum of non-labeled Linagliptin.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this analysis.

-

Procedure: The sample is dissolved in the deuterated solvent and placed in the spectrometer. The key confirmation for this compound is the absence or significant reduction of proton signals corresponding to the four positions on the piperidine ring where deuterium atoms have been substituted. All other characteristic signals for Linagliptin should be present.

Workflow Visualizations

Diagrams help illustrate the logical flow of processes in quality control and analytical applications.

Methodological & Application

Application Note: Quantification of Linagliptin in Human Plasma using Linagliptin-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of Linagliptin in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Linagliptin-d4, a stable isotope-labeled derivative, is employed as an internal standard to ensure high accuracy and precision. The method described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Linagliptin is an orally active, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[1][2][3][4]

Accurate and reliable quantification of Linagliptin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, specificity, and throughput.[5] The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for variations in sample preparation and instrument response, leading to more precise and accurate results.[6][7] This application note details a validated LC-MS/MS method for the determination of Linagliptin in human plasma, utilizing this compound as the internal standard.

Signaling Pathway of Linagliptin

Linagliptin's therapeutic effect is mediated through the potentiation of the incretin pathway. The diagram below illustrates the mechanism of action.

Caption: Mechanism of action of Linagliptin.

Experimental Protocol

This protocol is a synthesis of methodologies presented in peer-reviewed publications.[6][7][8]

Materials and Reagents

-

Linagliptin reference standard (Purity ≥98%)

-

This compound internal standard (Purity ≥98%)[6]

-

Methanol (HPLC grade)[6]

-

Acetonitrile (HPLC grade)[8]

-

Ammonium formate (AR grade)[6]

-

Formic acid (AR grade)[8]

-

Water (HPLC grade)[6]

-

Human plasma with K2EDTA as anticoagulant[6]

-

Solid Phase Extraction (SPE) cartridges (e.g., Strata™ X) or Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate).[5][7]

Equipment

-

LC-MS/MS system (e.g., Agilent 1100 series HPLC with AB Sciex API 3200 MS/MS)[8]

-

Analytical column (e.g., Gemini C18, 100 mm × 4.6 mm, 3 µm or Waters X-Bridge C18, 4.6 x 50 mm, 5µm)[6][8]

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Linagliptin and this compound in methanol.[8]

-

Working Solutions: Prepare intermediate and spiking solutions by diluting the stock solutions with a methanol-water (50:50, v/v) mixture to desired concentrations for calibration curve standards and quality control samples.[6]

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 40 ng/mL in the same diluent.[6]

Sample Preparation

Two common extraction methods are presented below.

Method 1: Liquid-Liquid Extraction (LLE) [6]

-

To 300 µL of human plasma, add 50 µL of the this compound internal standard working solution and vortex.

-

Add 0.4 mL of 10% v/v ammonia solution and vortex.

-

Add 3 mL of ethyl acetate and vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

Method 2: Solid-Phase Extraction (SPE) [5][7]

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the plasma sample (pre-spiked with internal standard).

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

| Parameter | Condition 1 | Condition 2 |

| LC System | UHPLC System | Agilent 1100 HPLC System[8] |

| Column | Gemini C18 (100 mm × 4.6 mm, 3 µm)[6] | Waters X-Bridge C18 (4.6 x 50 mm, 5 µm)[8] |

| Mobile Phase | 10 mM Ammonium formate : Methanol (20:80, v/v)[6] | 0.1% Formic acid in Water : Acetonitrile (10:90, v/v)[8] |

| Flow Rate | 0.5 mL/min[6] | 0.6 mL/min[8] |

| Column Temperature | 35°C[6] | Ambient |

| Injection Volume | 20 µL[6] | Not Specified |

| Run Time | 3.5 min[6] | 3.0 min[8] |

| MS System | Triple Quadrupole Mass Spectrometer | AB Sciex API 3200[8] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6][8] | Electrospray Ionization (ESI), Positive[8] |

| MRM Transitions | Linagliptin: m/z 473.3 → 420.1 This compound: m/z 477.5 → 424.3 | Linagliptin: m/z 473.54 → 157.6[8] Internal Standard (Telmisartan): Not Applicable |

Experimental Workflow

The following diagram outlines the general workflow for the quantification of Linagliptin in human plasma.

Caption: General workflow for Linagliptin analysis.

Method Validation Data

The described method has been validated according to regulatory guidelines.[5][6][7] A summary of the validation parameters from published studies is presented below.

Linearity

The method demonstrates excellent linearity over the specified concentration ranges.

| Study | Linearity Range (pg/mL) | Correlation Coefficient (r) |

| Nannapaneni et al.[6] | 50.3 - 12115.5 | > 0.99 |

| Rao et al.[7] | 99.532 - 10045.049 | Not Specified |

| Shafi et al.[8] | 10,000 - 5,000,000 | ≥ 0.99 |

| Anonymous et al.[5] | 250 - 16,000 | > 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations.

| Study | QC Levels (pg/mL) | Precision (%CV) | Accuracy (%) |

| Nannapaneni et al.[6] | LLOQ QC (50.6), LQC (142.8), MQC (4760.3), HQC (9520.6) | ≤ 8.6 | 86.7 - 95.6 |

| Rao et al.[7] | LLOQ, LQC, MQC, HQC | ≤ 2.9 | 95.2 - 102.7 |

| Shafi et al.[8] | Not Specified | 5.04 - 13.44 | 93.40 - 104.13 |

| Anonymous et al.[5] | LLOQ (250), LQC (1000), MQC (8000), HQC (16000) | < 5.8 | Within ±15% |

Recovery

The extraction efficiency of the method was determined by comparing the analyte response in extracted samples to that of unextracted standards.

| Study | Analyte | Recovery (%) |

| Nannapaneni et al.[6] | Linagliptin | ≥ 71.0 |

| This compound | ≥ 71.0 | |

| Rao et al.[7] | Linagliptin | 69.9 - 77.1 |

| Shafi et al.[8] | Linagliptin | 92.5 |

| Internal Standard | 89.9 |

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a sensitive, specific, accurate, and precise means for the quantification of Linagliptin in human plasma. The detailed protocol and validation data demonstrate the robustness of the method, making it well-suited for demanding research applications in the field of drug development and clinical pharmacology.

References